molecular formula C9H10N2O B2606805 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole CAS No. 120290-06-4

4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2606805
CAS No.: 120290-06-4
M. Wt: 162.192
InChI Key: QTBALFYLOKTEFQ-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans . Furan derivatives have occupied a unique place in the field of medicinal chemistry .


Synthesis Analysis

Furan derivatives can be synthesized from various methods. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

Furan is a planar five-member heterocyclic ring with 4C and 1O atom . It is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins and many natural terpenoids .


Chemical Reactions Analysis

Furan and its derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan .


Physical and Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Synthesis and Characterization

  • The cooperative formation of molecular dimers through intermolecular hydrogen bonds in pyrazole derivatives was explored, highlighting the significance of these interactions in the dimerization process and structural analysis through X-ray crystallography (Zheng, Wang, & Fan, 2010).
  • A study on the synthesis and characterization of pyrazole derivatives, including a computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, revealed insights into the molecular electrostatic potential and natural bond orbital interactions, aiding in the understanding of dimer formation and potential reactivity (Singh, Rawat, & Sahu, 2014).

Biological Activity

  • Pyrazole derivatives have been synthesized and investigated for their antibacterial and antioxidant activities. A study synthesized compounds like Furan-2-yl-(5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-methanone and evaluated their moderate activity against bacteria and their radical scavenging activity using DPPH, showcasing the potential biological applications of these compounds (Lynda, 2021).
  • The antimicrobial activity of chitosan Schiff bases based on heterocyclic moieties including pyrazole derivatives was examined. These studies revealed the dependency of antimicrobial activity on the Schiff base moiety, indicating the relevance of pyrazole derivatives in enhancing the biological efficacy of chitosan (Hamed et al., 2020).

Materials Science and Corrosion Inhibition

  • A DFT study of new bipyrazole derivatives explored their potential activity as corrosion inhibitors, demonstrating the relevance of pyrazole derivatives in materials science through the analysis of molecular properties and inhibition efficiencies (Wang et al., 2006).

Miscellaneous Applications

  • The utility of pyrazoline derivatives in synthesizing heterocyclic compounds with antimicrobial activity was highlighted, showcasing the versatility of pyrazole-based compounds in generating novel functionalized molecules with significant biological activities (Abdelhamid et al., 2019).

Future Directions

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

Properties

IUPAC Name

4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-9(7(2)11-10-6)8-4-3-5-12-8/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBALFYLOKTEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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